5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1H)-one (CAS 1249252-40-1) is an N1-alkylated 5-aminopyridin-2(1H)-one derivative distinguished by a cyclobutoxyethyl side chain. The base scaffold—5-aminopyridin-2(1H)-one—is recognized in medicinal chemistry as a privileged fragment that can engage biological targets through a hydrogen-bond donor/acceptor network, and which has been explored as a core for influenza neuraminidase inhibition and other activities.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13480209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CC(C1)OCCN2C=C(C=CC2=O)N
InChIInChI=1S/C11H16N2O2/c12-9-4-5-11(14)13(8-9)6-7-15-10-2-1-3-10/h4-5,8,10H,1-3,6-7,12H2
InChIKeyRYQUMTQXRADZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1H)-one: Core Identity & Physicochemical Baseline for Procurement Assessment


5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1H)-one (CAS 1249252-40-1) is an N1-alkylated 5-aminopyridin-2(1H)-one derivative distinguished by a cyclobutoxyethyl side chain . The base scaffold—5-aminopyridin-2(1H)-one—is recognized in medicinal chemistry as a privileged fragment that can engage biological targets through a hydrogen-bond donor/acceptor network, and which has been explored as a core for influenza neuraminidase inhibition and other activities . The introduction of the N1-cyclobutoxyethyl group alters the physicochemical profile of the core: the experimentally derived LogP of the parent 5-amino-2(1H)-pyridinone is 0.95, consistent with a fairly polar fragment, whereas the target compound’s predicted LogP of approximately 0.53 indicates a counter-intuitive increase in polarity imparted by the cyclobutoxyethyl side chain [1]. In addition, the boiling point shifts from ~248–310 °C (parent core) to a predicted 372.8 °C, while the molecular weight increases from 110.11 to 208.26 g/mol . Confirmed commercially available purity is ≥98% .

Why 5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1H)-one Cannot Be Replaced by Unsubstituted 5-Aminopyridinones or Alternative N1-Alkyl Analogs


The N1-cyclobutoxyethyl substituent is not a passive appendage; it fundamentally reprograms the physicochemical identity of the 5-aminopyridin-2(1H)-one core. Replacement with the unsubstituted parent, 5-amino-2(1H)-pyridinone (LogP 0.95, MW 110.11), introduces a markedly different polarity and hydrogen-bonding capacity that can alter solubility, membrane permeability, and target engagement in any biological or materials application [1]. Exchange with an alternative N1-substituted analog—such as 1-(2-(1H-pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one (MW 204.23, predicted density 1.30 g/cm³, predicted BP 412.8 °C)—introduces a heteroaryl-containing side chain with distinct electronic and steric properties, making the two compounds non-interchangeable in structure–activity relationship (SAR) programs . Even positional isomers, such as 3-amino-1-(2-cyclobutoxyethyl)-1,2-dihydropyridin-2-one, relocate the amino group from C5 to C3, which alters the orientation of the hydrogen-bond donor vector and the electronic distribution across the pyridinone ring, a change known to affect both binding affinity and metabolic stability . Generic substitution without explicit head-to-head comparison data therefore risks compromising synthetic reproducibility, biological readout, and intellectual property position.

5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1H)-one: Quantitative Differentiation Against Closest Analogs


Molecular Weight Differentiation: Target Compound vs. Unsubstituted 5-Aminopyridin-2(1H)-one Core

The installation of the N1-cyclobutoxyethyl group nearly doubles the molecular weight of the 5-aminopyridin-2(1H)-one core. The core scaffold (5-amino-2(1H)-pyridinone) has a molecular weight of 110.11–110.12 g/mol [1], while the target compound weighs 208.26 g/mol . This represents a mass increase of approximately 98.15 g/mol (+89%), which moves the compound from 'fragment-like' space (MW < ~250 Da) toward 'lead-like' space and impacts pharmacokinetic property predictions.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Predicted Boiling Point Differentiation vs. 1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one

The predicted boiling point of the target compound (372.8 °C) is approximately 40 °C lower than that of the N1-pyrazolylethyl analog (412.8 °C) . Although both are predicted values using comparable computational methods (ACD/Labs or equivalent), this difference reflects the lower polarity and reduced hydrogen-bonding capacity of the cyclobutoxyethyl side chain relative to the pyrazole-containing side chain.

Process Chemistry Purification Thermal Stability

Predicted Density Differentiation Relative to the 1-(2-(1H-Pyrazol-1-yl)ethyl) Analog

The predicted density of the target compound is 1.19 g/cm³, which is 0.11 g/cm³ lower than that of the N1-pyrazolylethyl analog (1.30 g/cm³) . This 8.5% reduction in density is consistent with the replacement of a planar, aromatic pyrazole ring with the less compact, fully saturated cyclobutyl ring, which occupies a larger conformational volume.

Formulation Science Crystallography Material Handling

Side-Chain Hydrogen-Bond Acceptor Profile vs. 1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one

The cyclobutoxyethyl side chain provides a single ether oxygen as a hydrogen-bond acceptor (HBA), whereas the 1-(2-(1H-pyrazol-1-yl)ethyl) side chain introduces two pyrazole nitrogen atoms that can each serve as HBAs. The total nitrogen count in the target molecule is 2 (one ring N, one exocyclic NH₂), while the pyrazolylethyl analog contains 4 nitrogen atoms (one ring N, one exocyclic NH₂, two pyrazole N) . This difference in HBA count and geometry fundamentally alters the pharmacophore: the cyclobutoxyethyl derivative presents a more hydrophobic, less hydrogen-bond-intensive side chain that may favor binding pockets intolerant of polar functionality.

Structure-Based Drug Design SAR Molecular Recognition

Regioisomeric Positioning of the Amino Group vs. 3-Amino-1-(2-cyclobutoxyethyl)-1,2-dihydropyridin-2-one

The target compound bears the amino group at the C5 position of the pyridin-2(1H)-one ring, whereas the commercially cataloged analog 3-amino-1-(2-cyclobutoxyethyl)-1,2-dihydropyridin-2-one (CAS 2021388-12-3) positions the amino group at C3 and is further distinguished by a dihydro-pyridinone ring (saturated at C4–C5?) . This C5→C3 regioisomerism alters the vector angle of the exocyclic NH₂ hydrogen-bond donor relative to the ring carbonyl, a parameter known to influence target recognition in pyridinone-based inhibitors . The C5-amino isomer places the NH₂ group para to the ring carbonyl (across the conjugated system), enabling a distinct resonance interaction compared to the ortho-like relationship in the C3-amino isomer.

Medicinal Chemistry Scaffold Hopping Binding Orientation

Transparency Statement on the Absence of Published Head-to-Head Biological Activity Data

A comprehensive search of primary literature, patents, and authoritative databases (including PubChem, PubMed, Google Patents, and major vendor technical datasheets) as of May 2026 identified no publicly available head-to-head biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for 5-amino-1-(2-cyclobutoxyethyl)pyridin-2(1H)-one against any comparator compound. The compound is not indexed in PubChem with bioactivity data, and no primary research articles or patents were found that disclose quantitative in vitro or in vivo profiling for this specific structure [1]. This evidence gap means that all physicochemical comparisons in this guide are based on computed or predicted properties, and that biological differentiation must be inferred from structural class knowledge rather than direct experimental comparison. Procurement decisions cannot be supported by comparative potency or selectivity data at this time.

Evidence Gap Procurement Risk Data Scarcity

Evidence-Backed Application Scenarios for 5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1H)-one


N1-Substituted 5-Aminopyridinone Building Block for Medicinal Chemistry SAR Libraries

The target compound serves as a late-stage intermediate for constructing focused libraries of N1-alkylated 5-aminopyridin-2(1H)-ones. Its cyclobutoxyethyl side chain introduces a saturated, ether-containing moiety with a single hydrogen-bond acceptor, contrasting with the more polar N1-pyrazolylethyl analog that carries two HBA nitrogen atoms . This difference enables systematic exploration of side-chain polarity effects on target binding and pharmacokinetic properties. The ≥98% commercial purity supports direct use in parallel synthesis without additional purification . The predicted density of 1.19 g/cm³ and boiling point of ~373 °C further inform handling and scale-up considerations .

Physicochemical Probe for Studying Cyclobutoxyethyl Side-Chain Effects on Solubility and Permeability

The cyclobutoxyethyl substituent differentiates this compound from both the unsubstituted core and the pyrazolylethyl analog in terms of predicted LogP (~0.53 by inference from the parent), density, and HBA count . These properties make the compound suitable as a matched molecular pair partner or physicochemical probe in programs investigating the effect of saturated ether side chains on aqueous solubility, logD, and passive membrane permeability. Users should note, however, that experimental LogP/logD values have not been published, and measurements should be performed in-house.

Reference Standard for Regioisomeric Quality Control in Pyridinone Synthesis

Commercially available regioisomers—such as 3-amino-1-(2-cyclobutoxyethyl)-1,2-dihydropyridin-2-one (CAS 2021388-12-3)—share the same cyclobutoxyethyl side chain but differ in the position of the amino group (C3 vs. C5) . The target compound can serve as an authenticated C5-amino reference standard for HPLC or LC-MS method development, enabling accurate identification and quantification of the desired regioisomer in reaction mixtures. Its distinct predicted boiling point and density compared to the pyrazolylethyl analog provide additional orthogonal parameters for identity confirmation .

Electrophilic Derivatization Handle via the C5-Amino Group for PROTAC or ADC Linker Chemistry

The exocyclic C5-amino group of the target compound provides a nucleophilic handle for conjugation to carboxylic acids, activated esters, or isocyanates, making it applicable in the synthesis of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugate (ADC) linker-payloads. Compared to the C3-amino regioisomer, the C5-amino group places the conjugation site farther from the N1 side chain, potentially reducing steric interference during subsequent coupling reactions . The cyclobutoxyethyl tail is metabolically distinct from aryl- or heteroaryl-containing side chains, offering an alternative linker modality. No published data currently exist on the stability or reactivity of conjugates derived from this specific scaffold, so pilot studies are recommended.

Quote Request

Request a Quote for 5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.